Lithium, [2-(1-methylethenyl)phenyl]-
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Overview
Description
Lithium, [2-(1-methylethenyl)phenyl]- is an organolithium compound that contains a carbon-lithium (C-Li) bond. Organolithium compounds are crucial in organic synthesis due to their high reactivity and ability to act as strong bases and nucleophiles . This compound is particularly interesting due to its unique structure and reactivity, making it valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium, [2-(1-methylethenyl)phenyl]- can be synthesized through several methods. One common method involves the reaction of a phenyl halide with lithium metal. The reaction proceeds as follows :
[ \text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} ]
Another method involves a metal-halogen exchange reaction, where an organolithium reagent such as n-butyllithium reacts with a phenyl halide :
[ \text{n-BuLi} + \text{X-Ph} \rightarrow \text{n-BuX} + \text{Ph-Li} ]
Industrial Production Methods
Industrial production of organolithium compounds often involves the use of lithium metal and organic halides under controlled conditions. The reactions are typically carried out in an inert atmosphere to prevent the highly reactive organolithium compounds from reacting with moisture or oxygen .
Chemical Reactions Analysis
Types of Reactions
Lithium, [2-(1-methylethenyl)phenyl]- undergoes various types of reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Metalation: It can deprotonate weak acids to form new organolithium compounds
Common Reagents and Conditions
Common reagents used in reactions with lithium, [2-(1-methylethenyl)phenyl]- include carbonyl compounds, halides, and weak acids. The reactions are typically carried out in non-polar solvents such as hexane or ether to stabilize the organolithium reagent .
Major Products Formed
The major products formed from reactions involving lithium, [2-(1-methylethenyl)phenyl]- include alcohols, substituted aromatic compounds, and new organolithium compounds .
Scientific Research Applications
Lithium, [2-(1-methylethenyl)phenyl]- has numerous applications in scientific research:
Organic Synthesis: It is used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Polymerization: It acts as an initiator for anionic polymerization, leading to the production of various elastomers.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Material Science: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of lithium, [2-(1-methylethenyl)phenyl]- involves its ability to act as a strong nucleophile and base. The carbon-lithium bond is highly polar, with the carbon atom bearing a partial negative charge. This makes it highly reactive towards electrophiles, allowing it to participate in various nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Phenyllithium: Another organolithium compound with similar reactivity but different structure.
Grignard Reagents: Organomagnesium compounds that can perform similar reactions but with different reactivity profiles.
Gilman Reagents: Organocuprates that are used in similar nucleophilic addition reactions but have different selectivity.
Uniqueness
Lithium, [2-(1-methylethenyl)phenyl]- is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to form highly reactive intermediates makes it valuable in synthetic organic chemistry .
Properties
CAS No. |
62291-45-6 |
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Molecular Formula |
C9H9Li |
Molecular Weight |
124.1 g/mol |
IUPAC Name |
lithium;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H9.Li/c1-8(2)9-6-4-3-5-7-9;/h3-6H,1H2,2H3;/q-1;+1 |
InChI Key |
KIFCJQGTYDUEHV-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=C)C1=CC=CC=[C-]1 |
Origin of Product |
United States |
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